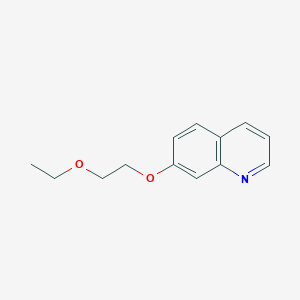
7-(2-Ethoxyethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Ethoxyethoxy)quinoline is a quinoline derivative with the molecular formula C13H15NO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry . The presence of the quinoline ring system in its structure makes it a valuable compound for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-(2-Ethoxyethoxy)quinoline, can be achieved through various methods. Common synthetic routes include the Skraup, Doebner-Miller, and Friedländer reactions . These methods often involve the use of α,β-unsaturated aldehydes and substituted anilines as starting materials . Catalysts such as heteropolyacids (e.g., phosphotungstic acid) are frequently employed to facilitate these reactions .
Industrial Production Methods: Industrial production of quinoline derivatives typically involves large-scale reactions under controlled conditions. The use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches adopted to make the process more sustainable .
化学反应分析
Types of Reactions: 7-(2-Ethoxyethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学研究应用
7-(2-Ethoxyethoxy)quinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-(2-Ethoxyethoxy)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in microorganisms and cancer cells, making it a potential therapeutic agent .
相似化合物的比较
Quinine: An antimalarial agent with a similar quinoline structure.
Chloroquine: Another antimalarial drug that shares the quinoline core.
Ciprofloxacin: An antibiotic with a quinoline ring system.
Uniqueness: 7-(2-Ethoxyethoxy)quinoline is unique due to its specific ethoxyethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility and interaction with biological targets compared to other quinoline derivatives .
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
7-(2-ethoxyethoxy)quinoline |
InChI |
InChI=1S/C13H15NO2/c1-2-15-8-9-16-12-6-5-11-4-3-7-14-13(11)10-12/h3-7,10H,2,8-9H2,1H3 |
InChI 键 |
OAQTXSNAEQETPS-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC1=CC2=C(C=CC=N2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















